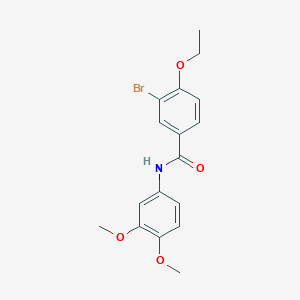![molecular formula C17H13FN2O2 B3451988 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451988.png)
2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Descripción general
Descripción
2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FL-118 and belongs to the class of indole-based compounds.
Mecanismo De Acción
The mechanism of action of FL-118 involves the inhibition of various proteins and enzymes. FL-118 inhibits the anti-apoptotic protein Mcl-1, which leads to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which reduces inflammation. FL-118 increases the levels of neurotransmitters such as serotonin and norepinephrine, which leads to anti-depressant effects.
Biochemical and Physiological Effects
FL-118 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and have anti-depressant effects. FL-118 has also been found to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FL-118 in lab experiments include its potential therapeutic properties, low toxicity, and good bioavailability. However, the limitations of using FL-118 in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on FL-118. One direction is to study its potential therapeutic properties in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to reduce the cost and improve the yield of FL-118. Additionally, further studies are needed to fully understand the mechanism of action of FL-118 and its potential side effects.
Conclusion
In conclusion, FL-118 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of FL-118 involves the condensation of 2-aminoacetophenone with 2-fluorobenzoyl chloride, followed by cyclization with indole-3-carboxylic acid. FL-118 has shown potential therapeutic properties in various preclinical studies, including anti-cancer, anti-inflammatory, and anti-depressant effects. Its mechanism of action involves the inhibition of various proteins and enzymes. FL-118 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
FL-118 has shown potential therapeutic properties in various preclinical studies. It has been studied for its anti-cancer, anti-inflammatory, and anti-depressant effects. FL-118 has been found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FL-118 has been found to have anti-depressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine.
Propiedades
IUPAC Name |
2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-7-3-1-6-12(14)17(22)13-9-20(10-16(19)21)15-8-4-2-5-11(13)15/h1-9H,10H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVWWPQYNFZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B3451911.png)
![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451916.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3451923.png)

![4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3451942.png)
![3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3451945.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3451971.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3451983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451985.png)
![(2-fluorophenyl){1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B3451995.png)
![2-methoxy-N,5-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3452008.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B3452016.png)
![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3452021.png)